Tenofovir dibenzyloxy isopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

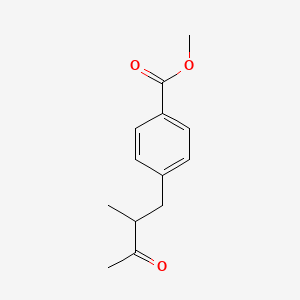

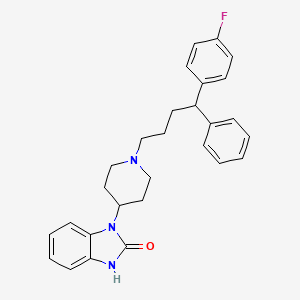

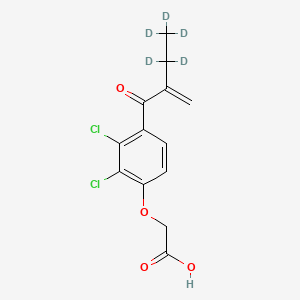

Tenofovir Dibenzyloxy Isopropyl Carbamate is a synthetic compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a prodrug of tenofovir, an antiviral drug widely used to treat HIV and hepatitis B infections. The compound’s molecular formula is C27H32N5O6P, and it has a molecular weight of 553.55 g/mol .

Applications De Recherche Scientifique

Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.

Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.

Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.

Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.

Mécanisme D'action

Target of Action

Tenofovir Dibenzyloxy Isopropyl Carbamate primarily targets the viral reverse transcriptase enzyme . This enzyme is crucial for viral replication in HIV-1 and Hepatitis B infections . By inhibiting this enzyme, the compound prevents the elongation of viral DNA chains, thereby disrupting the replication process .

Mode of Action

Once activated by bi-phosphorylation, Tenofovir Dibenzyloxy Isopropyl Carbamate acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, with an inhibitory constant of approximately 0.022 micromolar . This inhibition blocks the enzyme necessary for viral production in HIV-infected individuals .

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the reverse transcriptase enzyme . This disruption prevents the formation of new viral particles, thereby reducing the viral load in the body.

Result of Action

The primary result of Tenofovir Dibenzyloxy Isopropyl Carbamate’s action is a reduction in viral load. By inhibiting the reverse transcriptase enzyme, the compound prevents the replication of the virus, thereby reducing the number of viral particles in the body . This can lead to improved health outcomes in individuals with HIV-1 and Hepatitis B infections.

Méthodes De Préparation

The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction often involves nucleophiles such as halides or amines.

Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of Tenofovir Dibenzyloxy Isopropyl Carbamate yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .

Comparaison Avec Des Composés Similaires

Tenofovir Dibenzyloxy Isopropyl Carbamate is unique compared to other similar compounds due to its specific chemical structure and prodrug nature. Similar compounds include:

Tenofovir Disoproxil: Another prodrug of tenofovir, commonly used in combination therapies for HIV and hepatitis B.

Tenofovir Alafenamide: A newer prodrug with improved pharmacokinetic properties and reduced toxicity.

These compounds share the same active metabolite, tenofovir diphosphate, but differ in their pharmacokinetics and side effect profiles.

Propriétés

Numéro CAS |

1391052-09-7 |

|---|---|

Formule moléculaire |

C27H32N5O6P |

Poids moléculaire |

553.556 |

Nom IUPAC |

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |

InChI |

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |

Clé InChI |

BOCUFFJMDAIOMR-OAQYLSRUSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Synonymes |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589191.png)